2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidin-4(3H)-one derivative characterized by a fused bicyclic heteroaromatic core. Key structural features include:
- Core Structure: A thieno[3,2-d]pyrimidin-4(3H)-one scaffold, which combines a thiophene ring fused with a pyrimidinone moiety, providing a planar structure conducive to intermolecular interactions .
- A sulfanyl-2-oxoethyl linker at the 2-position, terminating in a 3,4-dihydroquinoline group. The dihydroquinoline moiety introduces a partially saturated bicyclic system, which may enhance solubility compared to fully aromatic analogs .
This compound’s design aligns with strategies to optimize pharmacokinetic properties (e.g., solubility via methoxy groups) and target engagement (e.g., heterocyclic moieties for receptor binding) observed in related thieno-pyrimidinone derivatives .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-31-19-10-8-17(9-11-19)15-28-24(30)23-20(12-14-32-23)26-25(28)33-16-22(29)27-13-4-6-18-5-2-3-7-21(18)27/h2-3,5,7-12,14H,4,6,13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCPDLOKLXHUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting from commercially available starting materials. The synthetic route can be outlined as follows:
Formation of the Thienopyrimidinone Core: A condensation reaction between 2-aminothiophenol and an appropriate β-ketoester forms the thienopyrimidinone core.
Quinolinyl Derivative Attachment: The 3,4-dihydroquinolin-1(2H)-yl group is introduced via a nucleophilic substitution reaction using 3,4-dihydroquinoline and a suitable alkylating agent.
Sulfanyl Group Addition: The sulfanyl linkage is created by reacting the thienopyrimidinone core with a sulfanylating reagent such as thiourea followed by alkylation.
Methoxybenzyl Functionalization:
Industrial Production Methods
The industrial production of this compound can involve optimization of the synthetic route to increase yield and reduce costs. Key aspects include:
Scale-up of reaction conditions.
Optimization of catalyst and solvent use.
Implementation of continuous flow reactors to improve efficiency and safety.
Chemical Reactions Analysis
Core Thienopyrimidine Formation
The synthesis begins with the construction of the thieno[3,2-d]pyrimidine core. Common approaches involve:
-
Condensation reactions between thiophene derivatives and pyrimidine precursors under acidic or basic conditions.
-
Cyclization of appropriately substituted thiophene and pyrimidine fragments, often facilitated by reagents like POCl₃ or PCl₅ .
Quinoline Fragment Integration
The 2-oxoethylquinoline moiety is typically introduced via:
-
Thiolation reactions , where the sulfanyl group reacts with alkylating agents (e.g., alkyne derivatives) under basic conditions.
-
Nucleophilic substitution of intermediate leaving groups (e.g., bromides) with quinoline derivatives.
4-Methoxybenzyl Substitution
The 3-(4-methoxybenzyl) group is incorporated through:
-
Alkylation of the pyrimidine core using benzyl halides or benzyl triflates .
-
Cross-coupling reactions (e.g., Suzuki or Heck) for regioselective substitution .
Electrophilic Substitution
The thienopyrimidine core exhibits position-specific reactivity:
-
Electrophilic substitution occurs predominantly at position 7, influenced by annulation with the pyrimidine ring .
-
Halogenation and Vilsmeier formylation are feasible at this site .
Sulfanyl Group Reactivity
The sulfanyl group participates in:
-
Nucleophilic substitution with alkylating agents or acylating agents.
-
Oxidative coupling to form disulfides under mild oxidizing conditions.
Quinoline Fragment Reactivity
The 3,4-dihydroquinoline moiety undergoes:
-
Reduction to tetrahydroquinoline derivatives using borohydrides.
-
Oxidative dehydrogenation to form fully aromatic quinoline structures.
Reactivity Mechanism
-
Electrophilic substitution is mediated by the electron-withdrawing pyrimidine ring, which activates position 7 .
-
Sulfanyl group reactivity is governed by its nucleophilic sulfur center, enabling substitution and coupling reactions.
Medicinal Chemistry
The compound is under investigation for:
-
Antimicrobial activity , leveraging the quinoline fragment’s known bioactivity .
-
Anticancer potential , driven by the thienopyrimidine core’s interaction with kinase targets .
Analytical Data
| Property | Value |
|---|---|
| Molecular Weight | 432.3 g/mol |
| Solubility | Poor in water, soluble in DMSO |
| Stability | Light-sensitive, stable under inert conditions |
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Studies have indicated that compounds derived from thieno[3,2-d]pyrimidines exhibit significant anticancer activities. Specifically, derivatives similar to the compound have shown promise in targeting various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
-
Antiviral Activity :
- Research has highlighted the potential of quinoline derivatives in antiviral applications. For instance, some studies suggest that related compounds may possess inhibitory effects against viral enzymes, making them candidates for further development as antiviral agents against diseases like COVID-19 .
- Neuroprotective Effects :
Case Studies and Research Findings
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects
The compound's mechanism of action is largely dependent on the biological target it interacts with. For instance:
Anti-inflammatory Action: It might inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.
Anti-cancer Activity: It may induce apoptosis in cancer cells through mitochondrial pathways or inhibit specific kinases involved in cell proliferation.
Molecular Targets and Pathways Involved
COX enzymes: For anti-inflammatory effects.
Kinases and Mitochondrial Pathways: For anti-cancer effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno-Pyrimidinone Derivatives
Key Observations:
3-Position Substituents: The target compound’s 4-methoxybenzyl group likely improves solubility compared to ethyl () or phenyl () substituents. Methoxy groups are known to reduce crystallinity and enhance aqueous solubility .
2-Position Linkers: The dihydroquinoline-terminated linker in the target compound provides partial saturation, which may reduce metabolic degradation compared to fully aromatic systems (e.g., morpholine in ) .
Core Modifications :
- Benzo-fused cores () increase planarity and rigidity, which may enhance binding to flat enzymatic pockets but reduce synthetic accessibility .
Biological Activity
The compound 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through a series of reactions involving thiophene and pyrimidine moieties, followed by functionalization with various substituents to enhance biological activity. The introduction of a methoxybenzyl group and a sulfanyl moiety is crucial for its bioactivity.
Antitumor Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds related to this class have shown potent antiproliferative effects against various cancer cell lines:
- IC50 Values : Compounds similar to the target compound have shown IC50 values as low as 0.55 μM against SU-DHL-6 lymphoma cells and 0.95 μM against WSU-DLCL-2 cells, indicating strong antitumor potential .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell migration in cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes relevant to cancer progression:
- 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition : Some derivatives have shown moderate inhibition (36% at 1 μM) against this enzyme, which is important in steroid metabolism and has implications in hormone-related cancers .
- EZH2 Inhibition : As part of a series of novel inhibitors targeting EZH2 (a histone methyltransferase implicated in oncogenesis), the compound may play a role in epigenetic regulation .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of various thieno[3,2-d]pyrimidine derivatives in mouse models. The results indicated that these compounds exhibited low toxicity with maximum tolerated doses ranging from 1200 to 1750 mg/kg while demonstrating significant tumor growth inhibition .
Study 2: Structure-Activity Relationship
In another study focusing on SAR, modifications to the substituents on the thieno[3,2-d]pyrimidine core were systematically varied. The findings suggested that specific groups, such as methoxy or benzyl substituents, significantly influenced the biological activity and binding affinity to target enzymes .
Data Tables
| Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 12e | SU-DHL-6 | 0.55 | Induces apoptosis |
| Compound 12e | WSU-DLCL-2 | 0.95 | Inhibits migration |
| Compound 3b | 17β-HSD2 | 36% @ 1 μM | Enzyme inhibition |
Q & A
Q. What are the key synthetic pathways for synthesizing this thieno[3,2-d]pyrimidin-4(3H)-one derivative, and how are intermediates characterized?
The compound is synthesized via multi-step reactions, including cyclization, alkylation, and sulfanyl group introduction. For example:
- Cyclization : Thieno[3,2-d]pyrimidinone cores are formed using 3-aminothiophene-2-carboxamide derivatives and aldehydes under acidic conditions (e.g., HCl) .
- Sulfanyl Group Introduction : The 2-oxoethylsulfanyl moiety is added via nucleophilic substitution or thiol-alkylation reactions.
- Characterization : Intermediates are confirmed using -NMR, -NMR, and LC-MS (ESI). Melting points (e.g., 241–304°C) and IR spectroscopy validate purity .
Q. How is the compound purified, and what challenges arise during crystallization?
Purification typically involves column chromatography (silica gel) with solvents like ethyl acetate/hexane or DCM/methanol. Crystallization challenges include:
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : -NMR identifies protons on the dihydroquinoline (δ 1.17–4.08 ppm) and methoxybenzyl (δ 3.95–7.64 ppm) moieties. -NMR confirms carbonyl (δ 157–159 ppm) and aromatic carbons .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 310.1009) .
- IR : Stretching frequencies for C=O (1650–1700 cm) and S-C (600–700 cm) confirm functional groups .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Reagent Stoichiometry : Excess methyl iodide (1.5 eq) in alkylation steps improves yields from 48% to >70% .
- Catalysis : Pd-catalyzed cross-coupling (e.g., Sonogashira) introduces aryl/alkynyl groups with 85% yield under mild conditions .
- Temperature Control : Cyclization at 80–100°C minimizes side reactions, as seen in thienopyrimidinone syntheses .
Q. What biological targets are relevant for this compound, and how are inhibitory activities assessed?
- 17β-HSD2 Inhibition : The thienopyrimidinone scaffold shows affinity for steroidogenic enzymes. Assays use recombinant 17β-HSD2 with NADH cofactor and LC-MS-based metabolite quantification .
- Antiplasmodial Activity : IC values against Plasmodium falciparum are determined via SYBR Green assays, with cytotoxicity tested on HepG2 cells .
Q. How do structural modifications (e.g., methoxybenzyl vs. dihydroquinoline) impact solubility and bioactivity?
- Methoxy Substituents : Increase hydrophobicity, reducing aqueous solubility but enhancing membrane permeability (logP >3) .
- Dihydroquinoline : The basic nitrogen improves solubility in acidic buffers (pH 4–6), critical for in vivo pharmacokinetics .
- Sulfanyl Linkers : Thioether groups enhance metabolic stability compared to ethers, as shown in stability assays .
Q. What strategies address regioselectivity challenges during functionalization of the thienopyrimidinone core?
Q. How can advanced analytical techniques resolve conflicting spectral data?
Q. What computational methods predict the compound’s binding modes to target enzymes?
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
